3-Bromo-5-formylbenzene-1-sulfonylfluoride 3-Bromo-5-formylbenzene-1-sulfonylfluoride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18249989
InChI: InChI=1S/C7H4BrFO3S/c8-6-1-5(4-10)2-7(3-6)13(9,11)12/h1-4H
SMILES:
Molecular Formula: C7H4BrFO3S
Molecular Weight: 267.07 g/mol

3-Bromo-5-formylbenzene-1-sulfonylfluoride

CAS No.:

Cat. No.: VC18249989

Molecular Formula: C7H4BrFO3S

Molecular Weight: 267.07 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-5-formylbenzene-1-sulfonylfluoride -

Specification

Molecular Formula C7H4BrFO3S
Molecular Weight 267.07 g/mol
IUPAC Name 3-bromo-5-formylbenzenesulfonyl fluoride
Standard InChI InChI=1S/C7H4BrFO3S/c8-6-1-5(4-10)2-7(3-6)13(9,11)12/h1-4H
Standard InChI Key PUXXZQXXDYECIX-UHFFFAOYSA-N
Canonical SMILES C1=C(C=C(C=C1S(=O)(=O)F)Br)C=O

Introduction

Synthesis

The synthesis of 3-Bromo-5-formylbenzene-1-sulfonylfluoride typically involves electrophilic aromatic substitution reactions. Below are key steps:

  • Starting Materials:

    • A brominated benzaldehyde derivative (e.g., 3-bromo-5-formylbenzene)

    • Sulfonyl fluoride precursors such as sulfur tetrafluoride or fluorosulfonic acid

  • Reaction Conditions:

    • Solvents: Dichloromethane or acetonitrile are commonly used for their polarity and stability.

    • Catalysts: Triethylamine or similar bases are employed to facilitate the sulfonation reaction.

    • Temperature: Controlled conditions (low to moderate temperatures) are critical to minimize side reactions.

  • Mechanism:

    • The sulfonation step involves the introduction of the sulfonyl fluoride group onto the aromatic ring.

    • The reaction proceeds through an electrophilic attack facilitated by the electron-withdrawing bromine and formyl groups, which direct substitution to specific positions on the benzene ring.

Reactivity

The reactivity of 3-Bromo-5-formylbenzene-1-sulfonylfluoride is influenced by its functional groups:

  • Sulfonyl Fluoride Group: Highly reactive toward nucleophiles, enabling the formation of sulfonamide derivatives.

  • Formyl Group: Allows for further transformations such as reductions or condensations.

  • Bromine Atom: Facilitates cross-coupling reactions (e.g., Suzuki or Heck coupling).

Applications

  • Organic Synthesis:

    • Intermediate for synthesizing complex aromatic compounds.

    • Useful in creating functionalized derivatives for material science applications.

  • Medicinal Chemistry:

    • Potential inhibitor or modulator of enzymes due to the sulfonyl fluoride group’s ability to form covalent bonds with active site residues.

    • Structural similarity to known bioactive compounds suggests potential for drug discovery research.

  • Chemical Biology:

    • Sulfonyl fluorides are used as probes for studying enzyme activity due to their irreversible binding properties.

Comparison with Related Compounds

To better understand the uniqueness of 3-Bromo-5-formylbenzene-1-sulfonylfluoride, a comparison with structurally similar compounds is provided:

Compound NameKey FeaturesUnique Properties
3-Bromo-5-fluorobenzaldehydeBromine and fluorine substituentsEnhanced electrophilicity due to fluorine
4-Bromo-3-formylbenzenesulfonic acidSulfonic acid group instead of sulfonyl fluorideHigher acidity
2-Bromo-4-formyltolueneBromine and methyl groupIncreased steric hindrance

The combination of bromine, formyl, and sulfonyl fluoride groups in 3-Bromo-5-formylbenzene-1-sulfonylfluoride offers unique reactivity patterns not seen in these analogs.

Future Investigations

  • Biological Activity Studies:

    • Interaction with enzymes or receptors for potential therapeutic applications.

    • Exploration of inhibitory mechanisms against serine hydrolases or other enzyme classes.

  • Synthetic Optimization:

    • Development of greener synthetic routes using alternative catalysts or solvents.

    • Exploration of microwave-assisted synthesis for improved yields.

  • Material Science Applications:

    • Functionalization for use in advanced polymer systems or coatings.

Challenges

Despite its potential, challenges remain in scaling up production due to the need for precise reaction conditions and the potential for side reactions involving the reactive functional groups.

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